molecular formula C8H13Cl2N7O B1666349 Dimethylamiloride hydrochloride CAS No. 2235-97-4

Dimethylamiloride hydrochloride

Cat. No.: B1666349
CAS No.: 2235-97-4
M. Wt: 294.14 g/mol
InChI Key: IIUPTHVVXMBJMQ-UHFFFAOYSA-N
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Description

Dimethylamiloride hydrochloride, also known as 5-(N,N-Dimethyl)amiloride hydrochloride, is a selective Na+/H+ exchange blocker . It has been investigated for its ability to reduce inflammatory pain .


Molecular Structure Analysis

The molecular weight of this compound is 294.14 . The molecular formula is C8H13Cl2N7O .


Chemical Reactions Analysis

This compound is a Na+/H+ exchanger NHE inhibitor with K values of 0.02, 0.25, and 14 μM for NHE1, NHE2, and NHE3, respectively .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO to 10 mM . The storage temperature is 2-8°C .

Scientific Research Applications

Inhibition of Na+/H+ Exchange and Impact on Cellular Processes

Dimethylamiloride hydrochloride (DMA) is a potent inhibitor of Na+/H+ exchange. It has been shown to selectively inhibit this exchange in cells, distinguishing it from other related compounds. For instance, in a study involving human leukemic cells (HL-60), DMA demonstrated an ability to impact phorbol ester-stimulated Na+-dependent H+ efflux. This property makes DMA a valuable tool in cellular and molecular biology research for understanding processes like protein kinase C-coupled events in phorbol ester-stimulated cells (Besterman et al., 1985).

Antiproliferative Effect on Tumor Cells

DMA has been found to have an antiproliferative effect on Ehrlich ascites tumor cells. It was observed to reduce the frequency of DNA interstrand cross-links introduced by nitrogen mustard, indicating its potential as an anti-cancer agent. This effect is attributed to DMA's ability to inhibit the choline transport system, which is essential for the uptake of certain chemotherapy drugs like nitrogen mustard (Doppler et al., 1988).

RNA Binding and HIV-1 TAR Interaction

DMA has been identified as a novel RNA-binding scaffold with activity against HIV-1 TAR. Through modifications, it has evolved from a weak TAR ligand to one of the tightest binding selective TAR ligands. This discovery is significant in the search for selective ligands of therapeutically relevant RNA, offering potential in HIV/AIDS research (Patwardhan et al., 2017).

Protective Effects on Myocardial Injury

In a study involving rabbit hearts, DMA demonstrated protective effects against myocardial injury following ischemia and reperfusion. It significantly improved the recovery of developed tension in the myocardium and decreased maximal increase in resting tension. This implies its potential application in cardiac injury research and therapy (Salinas et al., 2000).

Effects on Heart Function

DMA has been found to improve heart function in normal rat isolated hearts. The study revealed that DMA enhanced parameters reflecting heart function, such as left ventricular systolic pressure and rates of pressure development and decline. This indicates its possible use in cardiovascular research, particularly in understanding and treating heart dysfunctions (Wu Dong-me, 2006).

Mechanism of Action

Safety and Hazards

Dimethylamiloride hydrochloride may be corrosive to metals. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

While specific future directions for Dimethylamiloride hydrochloride are not mentioned in the search results, it has been investigated for its ability to reduce inflammatory pain . This suggests potential future research directions in pain management.

Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN7O.ClH/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12;/h1-2H3,(H2,10,14)(H4,11,12,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUPTHVVXMBJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017824
Record name Dimethylamiloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2235-97-4
Record name Dimethylamiloride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylamiloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLAMILORIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52W30K1Q9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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